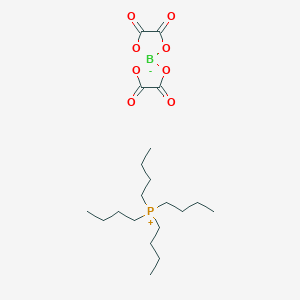

Tetra-n-butylphosphonium bis(oxalato-(2)-borate

Description

BenchChem offers high-quality Tetra-n-butylphosphonium bis(oxalato-(2)-borate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetra-n-butylphosphonium bis(oxalato-(2)-borate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H36BO8P |

|---|---|

Molecular Weight |

446.3 g/mol |

IUPAC Name |

tetrabutylphosphanium;1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonane-2,3,7,8-tetrone |

InChI |

InChI=1S/C16H36P.C4BO8/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;6-1-2(7)11-5(10-1)12-3(8)4(9)13-5/h5-16H2,1-4H3;/q+1;-1 |

InChI Key |

KZUMSUSIFDQSEN-UHFFFAOYSA-N |

Canonical SMILES |

[B-]12(OC(=O)C(=O)O1)OC(=O)C(=O)O2.CCCC[P+](CCCC)(CCCC)CCCC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Molecular Architecture and Anion Characterization of TBP-BOB

Subject: Tetrabutylphosphonium Bis(oxalato)borate (

Executive Summary

This technical guide provides a rigorous characterization framework for Tetrabutylphosphonium Bis(oxalato)borate (TBP-BOB) . While historically prominent in electrochemical energy storage due to its wide electrochemical window, TBP-BOB and analogous borate-based ionic liquids (ILs) are gaining traction in pharmaceutical synthesis as "green" reaction media and phase-transfer catalysts.

For drug development professionals, the critical utility of this guide lies in purity profiling . The bis(oxalato)borate (BOB) anion is susceptible to hydrolytic degradation, releasing oxalic acid—a toxic impurity that must be strictly controlled in pharmaceutical intermediates. This guide details the structural causality of the molecule and establishes a self-validating multi-nuclear NMR and vibrational spectroscopy protocol to ensure structural integrity.

Molecular Architecture

The Cation: Tetrabutylphosphonium ( )

The cation consists of a central phosphorus atom tetrahedrally coordinated to four butyl chains.

-

Steric Bulk: The four butyl chains provide significant steric hindrance, shielding the positive charge on the phosphorus. This reduces coulombic attraction with the anion, lowering the lattice energy and ensuring the material remains liquid or forms a low-melting salt.

-

Lipophilicity: The high carbon content renders the cation highly lipophilic, facilitating solubility in organic solvents (DCM, Chloroform) used in API (Active Pharmaceutical Ingredient) extraction.

The Anion: Bis(oxalato)borate ( )

The "BOB" anion is the functional core of this material.

-

Chelation: A central boron atom is coordinated by two bidentate oxalate ligands.

-

Symmetry: The anion possesses

symmetry (distorted tetrahedron). -

Charge Delocalization: The negative charge is not localized on the boron; it is delocalized across the four oxygen atoms of the carboxylate groups. This "soft" anion character weakens ion pairing, enhancing ionic conductivity and catalytic activity.

Anion Characterization & Validation Protocols

As a Senior Application Scientist, I prioritize

Multi-Nuclear NMR Strategy

| Nucleus | Target Structural Feature | Chemical Shift ( | Diagnostic Value |

| Central Boron Core | -7.0 to -12.0 ppm (s) | Primary ID. Sharp singlet indicates intact tetrahedral BOB. Broad signals at +19 ppm indicate degradation (Boric Acid). | |

| Phosphonium Center | +33.0 to +35.0 ppm | Confirms cation integrity and stoichiometry relative to boron. | |

| Carbonyl (C=O) | ~158 ppm | Distinguishes chelated oxalate (BOB) from free oxalate impurities (~165 ppm). |

Vibrational Spectroscopy (Raman/FTIR)

Vibrational analysis is non-destructive and essential for solid-state verification or rapid liquid QC.

-

B-O Stretching: Look for a distinct band at 1340–1360 cm⁻¹ .

-

C=O Stretching: The carbonyl stretch in the chelated ring appears around 1750–1800 cm⁻¹ .

-

Impurity Flag: The appearance of broad -OH stretches (3200–3500 cm⁻¹) in IR indicates hydrolysis (formation of Boric Acid/Oxalic Acid).

Stability & Degradation Mechanism

The BOB anion is thermodynamically stable but kinetically sensitive to moisture. In pharmaceutical applications, understanding the hydrolysis pathway is mandatory to prevent the introduction of oxalate impurities into the drug substance.

Mechanism of Action

-

Nucleophilic Attack: Water attacks the boron center.

-

Ring Opening: One oxalate ring opens, forming a transient species.

-

Total Hydrolysis: The complex collapses into Boric Acid (

) and Oxalic Acid (

Visualization: Hydrolytic Degradation Pathway

The following diagram illustrates the degradation logic and detection points.

Figure 1: Hydrolytic degradation pathway of the BOB anion. Note the shift from tetrahedral boron (stable) to trigonal planar degradation products.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize high-purity TBP-BOB via Metathesis, ensuring removal of halide impurities which can poison downstream pharmaceutical catalysts.

Reagents

-

Tetrabutylphosphonium Bromide (

) -

Lithium Bis(oxalato)borate (LiBOB)

-

Solvent: Deionized Water (Type I) and Dichloromethane (DCM).

Step-by-Step Methodology

-

Stoichiometric Mixing: Dissolve equimolar amounts of

and LiBOB in separate aliquots of deionized water. -

Metathesis Reaction: Slowly add the LiBOB solution to the phosphonium solution under vigorous stirring (500 RPM) at room temperature for 4 hours.

-

Why: The resulting TBP-BOB is hydrophobic and will phase separate from the aqueous phase containing LiBr.

-

-

Phase Extraction: Decant the aqueous layer. Wash the ionic liquid layer with fresh deionized water (

).-

Validation: Test wash water with

. If precipitate forms, bromide is still present. Repeat wash.

-

-

Drying: Dissolve the IL in DCM and dry over anhydrous

. Filter and remove solvent via rotary evaporation. -

Vacuum Desiccation: Dry the final product at

under high vacuum (

Visualization: Synthesis Workflow

Figure 2: Synthesis and purification workflow emphasizing the critical halide-removal checkpoint (AgNO3 test).

References

-

Xu, K. (2004). "Nonaqueous Liquid Electrolytes for Lithium-Based Rechargeable Batteries." Chemical Reviews.

-

Lades, S. et al. (2014). "Anion stability in ionic liquids: a decomposition study of bis(oxalato)borate." RSC Advances.

-

Fraser, K. J. & MacFarlane, D. R. (2009). "Phosphonium-based ionic liquids: An overview." Australian Journal of Chemistry.

-

Application Note: "Characterization of Borate-Based Electrolytes via 11B NMR." Jeol Resonance Application Data.

The Electrochemical Window of Tetra-n-butylphosphonium Bis(oxalato)borate ([P4444][BOB]): A Technical Guide for Advanced Electrolyte Engineering

Executive Summary

The transition toward high-performance, halogen-free ionic liquids (ILs) has positioned orthoborate-based systems at the forefront of modern electrochemistry. Among these, tetra-n-butylphosphonium bis(oxalato)borate ([P4444][BOB]) stands out as a highly tunable, thermally stable, and electrochemically robust medium. While traditionally dominant in energy storage and tribology, the wide electrochemical window (EW) of [P4444][BOB] is increasingly relevant for researchers, materials scientists, and drug development professionals seeking stable, green solvents for the electrosynthesis of active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth mechanistic analysis of the electrochemical boundaries of [P4444][BOB], detailing the causality behind its molecular design and providing a self-validating protocol for accurately measuring its electrochemical window.

Mechanistic Insights: The Architecture of [P4444][BOB]

The electrochemical window of an ionic liquid is defined as the voltage range between its oxidative (anodic) and reductive (cathodic) decomposition limits. The exceptional stability of[P4444][BOB] is not coincidental; it is a direct consequence of its specific cationic and anionic architecture.

The Cathodic Boundary: The [P4444]⁺ Cation

Quaternary phosphonium cations generally support a significantly wider electrochemical window than their ammonium or imidazolium counterparts, often withstanding up to 5 V between oxidation and reduction limits[1]. The causality here lies in steric hindrance and the absence of acidic protons. Imidazolium cations possess an acidic proton at the C2 position, making them highly susceptible to cathodic reduction. In contrast, the central phosphorus atom in[P4444]⁺ is deeply shielded by four bulky butyl chains. This steric bulk prevents electron transfer from the electrode surface to the phosphorus center, pushing the cathodic decomposition limit well beyond -2.5 V (vs. Ag/Ag⁺).

The Anodic Boundary: The [BOB]⁻ Anion

The anodic limit of [P4444][BOB] is dictated by the bis(oxalato)borate anion. [BOB]⁻ is a chelated, halogen-free orthoborate. While fluorinated anions (like BF₄⁻ or PF₆⁻) offer higher absolute anodic stability, they pose severe environmental and safety risks (e.g., hydrofluoric acid generation upon hydrolysis). The [BOB]⁻ anion sacrifices a marginal amount of anodic stability (oxidizing around +1.5 V to +2.0 V vs. Ag/Ag⁺) in exchange for a critical functional advantage: it decomposes sacrificially to form a highly robust Solid Electrolyte Interphase (SEI)[2]. This protective layer passivates the electrode surface, preventing further solvent degradation and enabling the stable cycling of highly reactive metals[3][4].

Comparative Electrochemical Data

To contextualize the performance of [P4444][BOB], it is essential to compare it against other phosphonium-based ionic liquids. The table below summarizes the quantitative electrochemical boundaries driven by varying anion and cation architectures.

| Ionic Liquid System | Cation | Anion | Approx. EW (V) | Primary Limiting Factor |

| [P4444][BOB] | Tetrabutylphosphonium | Bis(oxalato)borate | 4.0 – 4.5 | Anodic oxidation of the oxalate ring |

| [P66614][BOB] | Trihexyltetradecylphosphonium | Bis(oxalato)borate | 4.0 – 4.5 | Anodic oxidation of the oxalate ring |

| [P4444][BF4] | Tetrabutylphosphonium | Tetrafluoroborate | ~5.0 | Cathodic reduction of the phosphonium core |

| [P4444][FuA] | Tetrabutylphosphonium | 2-furoate | 3.0 – 3.5 | Anodic oxidation of the conjugated furoate ring[5] |

Self-Validating Experimental Protocol: Determining the EW

Electrochemical measurements are notoriously sensitive to trace impurities. The following step-by-step methodology outlines a self-validating system for determining the EW of [P4444][BOB] using Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV).

Step 1: Green Synthesis & Rigorous Purification

-

Aqueous Metathesis: Dissolve 0.02 mol of oxalic acid and 0.01 mol of boric acid in 100 mL of deionized water. Stir at 50 °C for 30 minutes to form the orthoborate acid complex[6].

-

Neutralization: Slowly add 40 wt% tetrabutylphosphonium hydroxide solution to the mixture. Stir at 50 °C for 24 hours[6].

-

Water Removal (The Critical Checkpoint): Remove bulk water using a rotary evaporator.

-

Self-Validation Step: Trace water artificially narrows the EW by introducing premature hydrogen/oxygen evolution. Dry the IL under high vacuum at 80 °C for 48 hours. Validate moisture content using Karl Fischer titration. Do not proceed unless water content is < 50 ppm.

Step 2: Electrochemical Cell Assembly

-

Transfer the purified [P4444][BOB] into an argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm).

-

Assemble a 3-electrode cell using a Glassy Carbon (GC) working electrode, a Platinum (Pt) wire counter electrode, and a non-aqueous Ag/Ag⁺ reference electrode (calibrated internally).

-

Self-Validation Step: Before testing the IL, run a background CV scan using a standard ferrocene/ferrocenium (Fc/Fc⁺) redox couple. This confirms the reference electrode is stable and the working electrode is free of electroactive contaminants.

Step 3: Voltammetric Execution

-

Initial Screening (CV): Sweep the potential from the Open Circuit Potential (OCP) outward at a scan rate of 10 mV/s to identify the gross oxidative and reductive peaks.

-

Precise Boundary Determination (LSV): Perform independent anodic and cathodic linear sweeps at 1 mV/s.

-

Data Calculation: The electrochemical window is formally defined at the potential where the faradaic current density exceeds a strict cutoff threshold (typically 0.10 mA/cm² or 1.0 mA/cm²)[5]. Calculate the EW as

.

Workflow Visualization

The following diagram maps the logical progression and self-validating checkpoints required to accurately determine the electrochemical window of[P4444][BOB].

Electrochemical window determination workflow for [P4444][BOB].

Implications for Drug Development & Electrosynthesis

While the SEI-forming capabilities of[P4444][BOB] make it a staple in next-generation battery technologies[2][4], its broad EW and halogen-free nature present highly lucrative opportunities for pharmaceutical electrosynthesis.

Many complex APIs require highly oxidative or reductive potentials to trigger specific molecular transformations (e.g., late-stage functionalization or complex ring closures). Traditional volatile organic solvents frequently break down at these extreme potentials, ruining the yield. [P4444][BOB] provides a thermally stable, highly conductive medium that supports these extreme potentials without introducing toxic fluorinated or halogenated byproducts into the API synthesis pipeline, perfectly aligning with the FDA's push toward green pharmaceutical manufacturing.

References

- Source: acs.

- Source: acs.

- A Wide-Temperature-Range, Low-Cost, Fluorine-Free Battery Electrolyte Based On Sodium Bis(Oxalate)

- Source: roco.

- Bis(oxalato)borate and difluoro(oxalato)

- Source: aip.

Sources

Technical Guide: Ionic Conductivity Mechanisms in Bis(oxalato)borate Based Phosphonium Salts

Executive Summary

This technical guide analyzes the physicochemical drivers of ionic conductivity in tetraalkylphosphonium bis(oxalato)borate ([P][BOB]) salts. Unlike their ammonium counterparts, phosphonium salts exhibit distinct transport behaviors due to the larger ionic radius of phosphorus, which reduces charge density and lattice energy. However, the practical application of these salts in high-energy density storage (Li-ion/Na-ion batteries) is often bottlenecked by viscosity-limited transport.

This document details the mechanistic coupling between viscosity and conductivity, provides a corrected synthesis protocol to eliminate common "transition anionic complex" impurities, and offers a self-validating framework for characterizing ion transport using Walden plot analysis and Molecular Dynamics (MD) correlations.

Part 1: Molecular Architecture & Physicochemical Basis

The Phosphonium Advantage

The core differentiation of phosphonium (

-

Ionic Radius: Phosphorus has a larger van der Waals radius than nitrogen. This distributes the positive charge over a larger volume, reducing the Coulombic attraction between the cation and the [BOB]

anion. -

Lattice Energy: Weaker cation-anion interactions result in lower lattice energies, suppressing the melting point (

) and stabilizing the liquid state at room temperature (Ionic Liquids). -

Thermal Stability: Phosphonium salts generally exhibit higher thermal decomposition temperatures (

C) compared to ammonium salts, which are prone to Hofmann elimination.

The Bis(oxalato)borate [BOB] Anion

The [BOB]

Critical Insight: While [BOB]

Part 2: Mechanisms of Ion Transport

Viscosity-Conductivity Coupling (VFT Behavior)

In phosphonium BOB salts, ionic conductivity (

The temperature dependence follows the Vogel-Fulcher-Tammann (VFT) equation rather than simple Arrhenius behavior, indicating that the free volume is the limiting factor for transport.

- (Ideal Glass Transition): The temperature at which free volume theoretically vanishes.

-

Implication: To maximize conductivity, one must lower

. This is achieved by increasing the asymmetry of the phosphonium alkyl chains (e.g., Trihexyl(tetradecyl)phosphonium,

Walden Plot Analysis: The "Good" Ionic Liquid

To diagnose the mechanism, researchers must utilize the Walden Plot (

-

Ideal Line: Represents a dilute aqueous KCl solution where ions are fully dissociated.

-

Phosphonium BOB Behavior: These salts typically fall slightly below the ideal line but are classified as "good" ionic liquids.

-

Deviation (

): A significant drop below the ideal line indicates ion pairing or aggregation. In [P][BOB] systems, deviations are often caused by van der Waals aggregation of long alkyl chains, creating "blocked" domains that do not participate in conduction.

Mechanistic Pathway Diagram

The following diagram illustrates the causal relationship between molecular structure, viscosity, and observed conductivity.

Caption: Causal pathway linking molecular architecture to macroscopic ionic conductivity in Phosphonium BOB systems. Note the inverse coupling between viscosity and conductivity.[1]

Part 3: Experimental Characterization Protocols

Synthesis: The "Transition Complex" Trap

Expertise Note: A common failure mode in synthesizing

Recommended Protocol (Self-Validating): Use Sodium Bis(oxalato)borate (NaBOB) and strict anhydrous washing.

| Step | Action | Rationale | Validation Check |

| 1 | Precursor Prep | Dissolve Tetraalkylphosphonium Chloride/Bromide in deionized water. | Clear solution indicates full solubility. |

| 2 | Metathesis | Add NaBOB (not LiBOB) solution slowly. Stir for 24h. | NaBOB prevents TAC formation common with Li salts. |

| 3 | Phase Separation | Allow mixture to settle. The hydrophobic IL forms the bottom layer. | Distinct bilayer formation. |

| 4 | Purification | Wash IL layer with hot water (x3) then AgNO3 test . | Add AgNO3 to wash water; no precipitate = Halide free. |

| 5 | Drying (Critical) | Vacuum dry at 60°C for 48h, then freeze-dry if possible. | Water < 50 ppm (Karl Fischer titration). |

Electrochemical Impedance Spectroscopy (EIS)

To accurately measure conductivity without electrode polarization artifacts:

-

Setup: Use a dip-type conductivity probe or a coin cell with blocking electrodes (Stainless Steel).

-

Frequency Range: Sweep from 1 MHz to 1 Hz.

-

Analysis: The bulk resistance (

) is the intercept of the Nyquist plot semi-circle with the Z' (real) axis at high frequencies. -

Calculation:

, where

Workflow Visualization

Caption: Step-by-step workflow for synthesis and characterization, emphasizing the critical impurity check (AgNO3) and drying steps.

Part 4: Computational Insights (MD Simulations)

Recent Molecular Dynamics (MD) simulations have clarified the microscopic nature of transport in these systems.

-

Caging Effect: The large [BOB] anions create "cages" around the phosphonium cations. At low temperatures, the residence time of a cation within an anion cage is high, leading to low conductivity.

-

Velocity Autocorrelation Function (VACF): Simulations show that [P] and [BOB] ions have distinct decoherence times. The [BOB] anion, despite being large, often diffuses slightly faster or comparably to the cation due to the "entanglement" of the cation's long alkyl tails (e.g., in

). -

Water Clustering: Even trace amounts of water (simulated at <1 wt%) tend to cluster around the polar domains of the ions, creating "fast lanes" for proton transport, which explains why "wet" ILs appear more conductive but are electrochemically unstable.

References

-

Wang, Y.-L., et al. (2016).[2] Atomistic Insight into Tetraalkylphosphonium Bis(oxalato)borate Ionic Liquid/Water Mixtures. 2. Volumetric and Dynamic Properties. The Journal of Physical Chemistry B. Link[2]

-

Tsunashima, K., & Sugiya, M. (2007). Physical and electrochemical properties of low-viscosity phosphonium ionic liquids. Electrochemistry Communications. Link

- Kagimoto, J., et al. (2006). Thermal stability and ionic conductivity of phosphonium ionic liquids. Journal of Molecular Liquids.

-

Fraser, K. J., & MacFarlane, D. R. (2009). Phosphonium-Based Ionic Liquids: An Overview. Australian Journal of Chemistry. Link

-

Glavatskih, S., et al. (2021). Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid – revisited. Physical Chemistry Chemical Physics.[3] Link

Sources

Technical Guide: Solubility Profile of Tetra-n-butylphosphonium Bis(oxalato)borate ([P4444][BOB])

This guide serves as an authoritative technical resource on the solubility, physicochemical properties, and handling of Tetra-n-butylphosphonium bis(oxalato)borate ([P4444][BOB]) . It is designed for researchers in electrochemistry, organic synthesis, and tribology who require precise data for electrolyte formulation or reaction medium design.

CAS Number: 433941-16-3 Formula: C₁₆H₃₆P · C₄BO₈ Molecular Weight: ~446.28 g/mol Physical State: Viscous, colorless to pale yellow liquid (Room Temperature Ionic Liquid)

Executive Summary

Tetra-n-butylphosphonium bis(oxalato)borate ([P4444][BOB]) is a hydrophobic, halogen-free ionic liquid (IL) distinguished by its high thermal stability (>300°C) and wide electrochemical window. Unlike its ammonium analogs, the phosphonium cation confers superior thermal resistance and lower viscosity.[1] Its solubility profile is dominated by the competition between the hydrophobic butyl chains of the cation and the large, charge-delocalized [BOB]⁻ anion. Understanding this balance is critical for its application as a high-voltage electrolyte additive, high-temperature lubricant, or phase-transfer catalyst.

Physicochemical Properties & Solvation Mechanics

Thermal & Physical Characteristics

| Property | Value / Description | Relevance to Solubility |

| Melting Point | < 25°C (Liquid at RT) | Facilitates miscibility with liquid solvents without heating. |

| Decomposition Temp. | > 300°C | Allows solubility testing in high-boiling solvents (e.g., DMSO, Sulfolane). |

| Hydrophobicity | Moderate to High | The [P4444] cation drives organic solubility; [BOB] anion is hydrolytically sensitive. |

| Viscosity | High (Viscous Oil) | Dissolution rates may be slow; requires agitation/heating to accelerate mixing. |

The Solvation Mechanism

Solubility in [P4444][BOB] is governed by "Like Dissolves Like" with a dual-nature twist:

-

Cationic Interaction ([P4444]⁺): The four butyl chains create a hydrophobic shell, enabling van der Waals interactions with non-polar and moderately polar organic solvents (e.g., DCM, Toluene).

-

Anionic Interaction ([BOB]⁻): The bis(oxalato)borate anion is bulky and charge-delocalized. It requires polar aprotic solvents with high dielectric constants (e.g., Acetonitrile, PC) to effectively shield the ionic charge and prevent ion pairing.

Solubility Profile in Organic Solvents

The following classification is derived from synthesis extraction protocols, electrochemical electrolyte standards, and general phosphonium IL trends.

Solvent Compatibility Table

| Solvent Class | Specific Solvents | Solubility Status | Operational Notes |

| Polar Aprotic | Acetonitrile (ACN) | High | Preferred Solvent. Forms stable, high-conductivity electrolytes. |

| Propylene Carbonate (PC) | High | Used for high-voltage battery applications. | |

| Dimethyl Sulfoxide (DMSO) | High | Excellent for NMR analysis and high-temp reactions. | |

| Acetone | High | Good for cleaning/dissolving; not for electrochemical use (reactive). | |

| Chlorinated | Dichloromethane (DCM) | High | Primary Extraction Solvent. Used in synthesis to extract IL from aqueous phases. |

| Chloroform | High | Similar performance to DCM. | |

| Alcohols | Methanol, Ethanol | Soluble | Soluble, but alcohols can promote transesterification or solvolysis of [BOB]⁻ at high temps. |

| Ethers | Tetrahydrofuran (THF) | Moderate | Soluble, but may require heating. |

| Diethyl Ether | Low/Insoluble | Often used to precipitate the IL or wash away impurities. | |

| Non-Polar | Hexane, Heptane | Insoluble | Washing Agent. Used to remove non-polar organic impurities from the IL. |

| Toluene | Low/Partial | Miscibility is temperature-dependent.[2] Used for azeotropic drying. | |

| Water | Water | Immiscible (Unstable) | Forms a biphasic system. WARNING: [BOB]⁻ hydrolyzes over time to form oxalic acid and boric acid. |

Critical Warning: Water Sensitivity

While [P4444][BOB] is technically hydrophobic (forms a separate phase in water), it is not chemically stable in the presence of moisture.

-

Reaction:

-

Consequence: Presence of water leads to the formation of insoluble boric acid and oxalic acid precipitates, degrading the IL's performance. All solubility testing must be performed under anhydrous conditions (glovebox or Schlenk line).

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Use this method to determine the precise saturation limit (g/L) in a specific solvent.

-

Preparation: Dry [P4444][BOB] under vacuum (< 1 mbar) at 60°C for 12 hours to remove trace water.

-

Saturation: Add excess IL to 5 mL of the target solvent in a sealed vial.

-

Equilibration: Stir at 25°C for 24 hours. If the IL fully dissolves, add more until a persistent second phase (or turbidity) is observed.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter to remove undissolved droplets/solids.

-

Evaporation: Transfer a known volume (

) of the filtrate to a pre-weighed vial ( -

Weighing: Weigh the dry residue (

). -

Calculation:

Protocol: Synthesis & Purification (Solubility-Based)

This workflow highlights how solubility differences are exploited to purify [P4444][BOB].

Figure 1: Purification workflow exploiting the solubility of [P4444][BOB] in DCM and insolubility of byproduct NaBr in DCM.

Applications & Relevance

High-Voltage Electrolytes

-

Why it works: The high solubility in alkyl carbonates (PC, EC/DMC) combined with the oxidative stability of the [BOB]⁻ anion allows for stable cycling of Li-ion batteries at high voltages (> 4.5 V).

-

Usage: Typically used as a 0.1 M to 1.0 M additive or co-solvent to passivate the cathode surface.

High-Temperature Lubricants

-

Why it works: The "viscous oil" nature and thermal stability make it an excellent anti-wear additive.

-

Solubility Requirement: Must be soluble in the base oil (often synthetic esters) but sufficiently surface-active to adsorb onto metal contacts.

References

-

Synthesis and Properties of Phosphonium Ionic Liquids

- Source: Fraser, K. J., & MacFarlane, D. R. (2009). "Phosphonium-based ionic liquids: An overview." Australian Journal of Chemistry.

- Context: Establishes the general solubility and stability trends of [P4444] c

-

Characterization of Bis(oxalato)

- Source: Xu, Y., et al. (2024).

- Context: Details the synthesis and physicochemical properties of [P4444][BOB] specifically.

-

Hydrolytic Instability of the [BOB] Anion

- Source: Xu, K. (2004).

- Context: Authoritative review on the sensitivity of BOB-based salts to moisture and their solubility in carbon

-

Toxicity and Biodegradability of Phosphonium ILs

- Source:National Institutes of Health (PMC). (2024). "Comparison of Eco-Friendly Ionic Liquids...".

- Context: Discusses the oil solubility and toxicity profile of [P4444] deriv

-

Safety Data Sheet (Lithium Bis(oxalato)

- Source: Sigma-Aldrich / Merck.

- Context: Provides baseline safety and reactivity d

Sources

Phase transition behaviors of tetra-n-butylphosphonium bis(oxalato)borate

Technical Guide: Phase Transition Behaviors of Tetra-n-butylphosphonium Bis(oxalato)borate ( )

Executive Summary

Tetra-n-butylphosphonium bis(oxalato)borate (

Its phase behavior is dominated by a low glass transition temperature (

Molecular Architecture & Physicochemical Basis

Structural Components

The material consists of a symmetric tetra-n-butylphosphonium cation (

-

Cation (

): The phosphorus center is shielded by four flexible butyl chains. The longer C-P bond length (1.80 Å) compared to C-N (1.47 Å) in ammonium analogs reduces charge density and weakens electrostatic attraction to the anion. -

Anion (

): A large, charge-delocalized orthoborate structure. The presence of four carbonyl groups allows for weak hydrogen bonding, but the overall bulkiness frustrates efficient crystal packing.

Thermodynamic Driving Forces

Unlike

Phase Transition Behaviors

The thermal profile of

Thermal Events (DSC Analysis)

Differential Scanning Calorimetry (DSC) reveals the following sequence of events:

| Phase Transition Event | Temperature ( | Thermodynamic Nature | Observation |

| Glass Transition ( | Second-Order | Step change in heat capacity ( | |

| Cold Crystallization ( | Exothermic | Occurs upon heating from the glass state. The supercooled liquid gains enough mobility to order into a metastable crystal. | |

| Melting ( | Endothermic | The metastable crystal melts into the stable isotropic liquid. |

Note: Specific transition temperatures can fluctuate slightly based on thermal history and scan rate (

Liquid-Liquid Transition (LLT) Phenomena

Recent advanced characterization suggests that

Visualization of Phase Pathway

The following diagram illustrates the energetic landscape and phase trajectory of

Caption: Thermal trajectory of [P4444][BOB]. Note the pathway from Glass to Crystal (Cold Crystallization) upon heating.

Transport Properties & Conductivity

The phase state directly dictates the ionic transport mechanism.

-

Liquid State: Conduction follows the Vogel-Fulcher-Tammann (VFT) equation, indicating transport is coupled to the structural relaxation of the liquid.

-

Conductivity Value:

exhibits high ionic conductivity ( -

Walden Plot Analysis: On a Walden plot (log molar conductivity vs. log fluidity),

falls near the "ideal KCl line," indicating a high degree of ion dissociation (ionicity) and minimal ion pairing compared to other orthoborates.

Experimental Protocols

Synthesis of

Principle: Aqueous metathesis reaction between a halide precursor and Sodium Bis(oxalato)borate.

Reagents:

-

Tetra-n-butylphosphonium Bromide (

) or Chloride. -

Sodium Bis(oxalato)borate (

).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Solvent: Deionized Water (

).

Workflow:

-

Dissolution: Dissolve equimolar amounts of

and -

Mixing: Slowly add the phosphonium solution to the borate solution under vigorous stirring at Room Temperature (RT).

-

Phase Separation: The hydrophobic IL will form a separate phase (oil) at the bottom or top depending on density relative to the brine.

-

Extraction: Extract the IL phase using Dichloromethane (DCM) or Ethyl Acetate.

-

Washing: Wash the organic layer with deionized water (

) to remove residual NaBr/NaCl salts. Critical Step: Test wash water with -

Drying: Remove solvent via rotary evaporation, then dry under high vacuum (

) at

Thermal Characterization (DSC Protocol)

To accurately observe the phase transitions described in Section 3:

-

Sample Prep: Hermetically seal 5-10 mg of dried IL in an aluminum pan inside a glovebox (

). -

Cooling Scan: Cool from

to -

Heating Scan: Heat from

to -

Data Extraction: Identify

as the inflection point of the heat flow step; identify

Caption: Synthesis workflow ensuring high-purity [P4444][BOB] free of halide impurities.

Implications for Research & Development

-

Electrolytes: The absence of a plastic crystal phase at RT ensures consistent liquid contact at electrode interfaces, avoiding the grain boundary resistance issues seen in solid OIPCs like

. -

Low-Temp Applications: The low

( -

Safety: The orthoborate anion provides better thermal stability and passivation of aluminum current collectors compared to

based salts.

References

-

Ionic Interaction Effects on the Structure and Dynamics of Orthoborate Ionic Materials . Chalmers Research.

-

New tetrabutylphosphonium organic ionic plastic crystals incorporating borate anions . Journal of Materials Chemistry A.

-

Atomistic Insight into Tetraalkylphosphonium-Bis(oxalato)borate Ionic Liquid/Water Mixtures . Journal of Physical Chemistry B.

-

Phosphonium Bis(oxalato)borate Dicationic Ionic Liquids: A Platform for Halogen-Free Functional Fluids . ACS Sustainable Chemistry & Engineering.

Borate-Based Phosphonium Ionic Liquids: Molecular Engineering for Tribology and Therapeutics

Executive Summary

Borate-based phosphonium ionic liquids (PP-ILs) represent a specialized class of neoteric solvents that outperform traditional nitrogen-based ILs (imidazolium, ammonium) in thermal stability, tribological wear protection, and electrochemical durability. While imidazolium ILs often suffer from acidic proton instability and carbene formation, the quaternary phosphonium cation (

This technical guide synthesizes the synthesis, physicochemical profiling, and application vectors of PP-ILs, specifically tailored for researchers in tribology and drug delivery systems.

Part 1: Molecular Architecture & Design Logic

The superiority of PP-ILs stems from the distinct properties of the phosphorus center compared to nitrogen.

The Cation: Phosphonium vs. Imidazolium[1][2][3][4][5]

-

Thermal Resilience: The C–P bond is generally more robust than the C–N bond. Phosphonium ILs often exhibit decomposition temperatures (

) exceeding 350°C, whereas imidazolium ILs typically degrade around 250–300°C due to the acidity of the C2-proton. -

Steric Shielding: The larger atomic radius of phosphorus allows for longer alkyl chains (e.g., trihexyl(tetradecyl)phosphonium,

) to shield the positive charge effectively. This reduces lattice energy, ensuring the material remains liquid at room temperature despite the bulkiness of the ions.

The Anion: Borate Diversity

The borate anion dictates the functionality:

-

Tetrafluoroborate (

): Low viscosity but hydrolytically unstable (releases HF in moisture). -

Bis(oxalato)borate (

): Halogen-free, high thermal stability, excellent tribological film former. -

Bis(salicylato)borate (

): Enhanced hydrophobicity and hydrolytic stability compared to

Part 2: Synthesis & Purity Protocols

Scientific Integrity Warning: A common failure mode in PP-IL synthesis is halide contamination, which corrodes metal substrates and skews cytotoxicity data. Furthermore, using Lithium salts (e.g., Li[BOB]) for metathesis can introduce metastable transition anionic complexes (TACs) that contaminate the final product. Sodium salts (Na[BOB]) are the preferred reagent.

Protocol: Halide-Free Metathesis of

Objective: Synthesize high-purity trihexyl(tetradecyl)phosphonium bis(oxalato)borate.

Reagents:

-

Precursor:

(Cyphos IL 101). -

Anion Source: Na[BOB] (Anhydrous).

-

Solvents: Dichloromethane (DCM), Ultra-pure water.

Step-by-Step Methodology:

-

Stoichiometric Mixing: Dissolve

(1 eq) and Na[BOB] (1.1 eq) in a biphasic mixture of DCM and water (1:1 v/v). Note: Excess Na[BOB] drives the equilibrium. -

Phase Transfer: Stir vigorously for 24 hours at room temperature. The hydrophobic PP-IL will partition into the DCM layer, while NaCl remains in the aqueous phase.

-

Separation: Isolate the organic (DCM) layer using a separating funnel.

-

The Critical Wash (Halide Removal): Wash the DCM layer with ultra-pure water (5x).

-

Validation Step: After the 5th wash, collect a droplet of the aqueous waste and add 0.1M

. If a white precipitate (AgCl) forms, continue washing. The product is only clean when the test is negative.

-

-

Desiccation: Dry the organic phase over anhydrous

, filter, and remove DCM via rotary evaporation. -

Vacuum Drying: Dry under high vacuum (

mbar) at 60°C for 48 hours to remove trace water. Causality: Water acts as a plasticizer, artificially lowering viscosity.

Synthesis Workflow Visualization

Figure 1: Critical path for the synthesis of halide-free phosphonium borate ionic liquids.

Part 3: Physicochemical Profile[1][6][7]

The following data compares a standard Phosphonium Borate (

Table 1: Comparative Physicochemical Properties

| Property | Implication | ||

| Thermal Stability ( | ~350°C | ~280°C | PP-ILs are superior for high-temp lubricants. |

| Viscosity (25°C) | ~2800 cP | ~100 cP | PP-ILs form thicker boundary films but require dilution. |

| Hydrophobicity | High | Low | PP-ILs resist water washout in biological/industrial settings. |

| Electrochemical Window | ~4.5 V | ~4.0 V | PP-ILs are more resistant to oxidative degradation. |

Part 4: Tribological Applications (The "Killer App")

Borate-based PP-ILs are revolutionizing lubrication engineering. Unlike traditional additives (ZDDP) that contain sulfur and ash, borate ILs are "ashless" and halogen-free.

Mechanism: The Tribofilm Formation

When subjected to friction and heat, the borate anion decomposes to form a ceramic-like tribofilm on metal surfaces.

-

Adsorption: The cationic head (

) adsorbs to the negatively charged metal surface. -

Tribochemical Reaction: Shear stress causes the

anion to break down, releasing boron oxides ( -

Digestion: The boron oxides react with iron oxides on the surface to form Iron Borate (

) and Iron Phosphate ( -

Result: A self-repairing, hard coating that prevents metal-to-metal contact.

Tribology Pathway Visualization

Figure 2: Mechanism of tribofilm formation. The cation acts as a phosphate source while the anion provides boron, creating a robust Fe-B-P-O glass.

Part 5: The Biomedical Frontier

For drug development professionals, PP-ILs offer a tunable platform for Active Pharmaceutical Ingredient Ionic Liquids (API-ILs) .

Cytotoxicity & Transport

Phosphonium cations are generally more cytotoxic than ammoniums due to their lipophilicity, which facilitates intercalation into the phospholipid bilayer of cell membranes.

-

The Double-Edged Sword: This makes them excellent antimicrobial agents (e.g., coating medical devices) but requires careful anion selection for systemic drug delivery.

-

Selectivity: Research indicates that

coupled with biocompatible anions shows higher selectivity for cancer cell lines (e.g., MCF-7) compared to healthy epithelial cells (MCF-10A).

Drug Delivery Strategy

By using a borate-based PP-IL as a carrier, lipophilic drugs can be solubilized and transported across barriers that are impermeable to water-soluble formulations.

Figure 3: Cellular uptake mechanism. The lipophilic phosphonium cation facilitates membrane permeation, enabling intracellular drug delivery.

References

-

Tsunashima, K., & Sugiya, M. (2007). Physical and electrochemical properties of low-viscosity phosphonium ionic liquids. Electrochemistry Communications. Link

-

Shah, F. U., et al. (2013). Boron-based ionic liquids as excellent boundary lubricants. Tribology Letters. Link

-

Westerholt, A., et al. (2015).[1] Halide-Free Synthesis and Tribological Performance of Oil-Miscible Ammonium and Phosphonium-Based Ionic Liquids. ACS Sustainable Chemistry & Engineering.[1][2] Link

-

Kumar, R., et al. (2021). Tunable Cytotoxicity and Selectivity of Phosphonium Ionic Liquid with Aniline Blue Dye.[3] Journal of Nanoscience and Nanotechnology.[3] Link

-

Somers, A. E., et al. (2013). Ionic liquids as anti-wear additives in base oils: Influence of structure on miscibility and wear performance. Biomicrofluidics (Tribology Focus). Link

-

Glavatskih, S., et al. (2021). Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid – revisited. RSC Advances. Link

Sources

- 1. Halide-Free Synthesis and Tribological Performance of Oil-Miscible Ammonium and Phosphonium-Based Ionic Liquids - FAU CRIS [cris.fau.de]

- 2. researchgate.net [researchgate.net]

- 3. Tunable Cytotoxicity and Selectivity of Phosphonium Ionic Liquid with Aniline Blue Dye - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocol for high-purity tetra-n-butylphosphonium bis(oxalato)borate

Application Note: Halide-Free Synthesis Protocol for High-Purity Tetra-n-butylphosphonium Bis(oxalato)borate ([P4444][BOB])

Executive Rationale & Mechanistic Overview

Tetra-n-butylphosphonium bis(oxalato)borate ([P4444][BOB]) is a halogen-free, orthoborate-based ionic material that has garnered significant attention as a high-performance lubricant additive and a robust electrolyte for energy storage systems[1]. Historically, the synthesis of phosphonium-based ionic liquids relied on anion metathesis using halide precursors (e.g., tetrabutylphosphonium bromide). However, metathesis inevitably leaves trace halide impurities (Cl⁻, Br⁻) which catalyze anodic corrosion in batteries and accelerate tribological wear in mechanical interfaces[2].

To meet the stringent purity requirements of modern materials science, this protocol bypasses metathesis entirely. Instead, we utilize a direct, halide-free aqueous neutralization route. The causality of this approach is twofold:

-

Thermodynamic Complexation: Boric acid and oxalic acid undergo a condensation reaction in water to form a spirocyclic hydrogen bis(oxalato)borate (H[BOB]) intermediate.

-

Clean Neutralization: The introduction of tetrabutylphosphonium hydroxide ([P4444]OH) neutralizes the acidic proton, yielding only water as a byproduct. This eliminates the need for organic solvent extraction and inherently prevents halide contamination[1].

Synthesis Workflow & Logical Architecture

Halide-free synthesis workflow for high-purity [P4444][BOB].

Step-by-Step Experimental Protocol

Phase 1: Aqueous Complexation of the Orthoborate Anion

-

Reagent Preparation: In a highly clean, 250 mL round-bottom flask, add 0.01 mol of boric acid (H₃BO₃, ≥99.5% purity) and 0.02 mol of oxalic acid (C₂H₂O₄, ≥99% purity)[1].

-

Solvation: Add 100 mL of ultra-pure deionized water (18.2 MΩ·cm). Causality: High-resistivity water is critical to prevent the introduction of trace metal ions (e.g., Na⁺, K⁺) that could compete with the phosphonium cation during complexation.

-

Thermal Condensation: Stir the suspension at 50 °C for 30 minutes. The initially cloudy suspension will transition into a completely clear, homogeneous solution. Causality: The clarification visually validates the complete condensation of the precursors into the soluble hydrogen bis(oxalato)borate (H[BOB]) acid complex[1].

Phase 2: Halide-Free Neutralization 4. Base Addition: To the clear H[BOB] solution, slowly add 0.01 mol of tetrabutylphosphonium hydroxide ([P4444]OH) as a 40 wt% aqueous solution dropwise via an addition funnel. Causality: Dropwise addition prevents localized spikes in alkalinity, which could prematurely hydrolyze the newly formed [BOB]⁻ spiro-ring. 5. Equilibration: Maintain the reaction temperature at 50 °C and stir continuously for 24 hours[1]. Causality: Extended stirring ensures complete neutralization and allows the bulky [P4444]⁺ cations to fully coordinate with the[BOB]⁻ anions in the aqueous matrix.

Phase 3: Rigorous Dehydration and Purification 6. Bulk Solvent Removal: Transfer the reaction mixture to a rotary evaporator. Remove the water under reduced pressure at 60 °C until a viscous liquid or wet solid is obtained. 7. Deep Vacuum Drying: Transfer the crude product to a vacuum oven. Dry under high vacuum at 90 °C for a minimum of 72 hours[1]. Causality: The [BOB] anion is susceptible to hydrolytic degradation if heated in the presence of bulk water. However, once bulk water is removed, 90 °C is required to break the strong hydrogen bonds between trace water molecules and the phosphonium cation, ensuring battery-grade moisture levels (<100 ppm).

Self-Validating System: Analytical Quality Control

To ensure the protocol has succeeded, the synthesized [P4444][BOB] must be subjected to a self-validating analytical matrix. Do not proceed with application testing unless the material meets the quantitative thresholds outlined below.

| Parameter | Analytical Method | Expected Value | Causality / Significance |

| ¹¹B NMR Shift | ¹¹B NMR (128.4 MHz, DMSO-d₆) | ~11.41 ppm[1] | Confirms the formation of the spirocyclic [BOB]⁻ anion. The absence of a peak at ~19 ppm confirms no unreacted boric acid remains. |

| ³¹P NMR Shift | ³¹P NMR (162.0 MHz, DMSO-d₆) | ~33.80 ppm[1] | Confirms the structural integrity of the [P4444]⁺ cation. |

| Moisture Content | Karl Fischer Titration | < 100 ppm | Trace water causes hydrolytic degradation of the [BOB] anion during electrochemical cycling or high-shear tribological stress. |

| Halide Content | Ion Chromatography / ICP-MS | < 1 ppm | Validates the success of the halide-free route. Prevents anodic corrosion and extends the lifespan of target devices[2]. |

| Reaction Yield | Gravimetric Analysis | > 95% | Demonstrates the high thermodynamic efficiency of the aqueous neutralization pathway. |

References

-

Title: Ionic Interaction Effects on the Structure and Dynamics of Orthoborate Ionic Materials Source: Crystal Growth & Design - ACS Publications / Chalmers Research URL: [Link]

-

Title: New tetrabutylphosphonium organic ionic plastic crystals incorporating borate anions Source: RSC Advances - Royal Society of Chemistry URL: [Link]

Sources

Application of TBP-BOB as a high-voltage lithium-ion battery electrolyte

Executive Summary

This Application Note details the protocol for utilizing Tetrabutylphosphonium Bis(oxalato)borate (TBP-BOB) as a functional electrolyte additive or co-solvent in high-voltage Lithium-Ion Batteries (LIBs).

With the industry pivot toward high-voltage cathodes (e.g., LiNi

-

Anodic Stability: The phosphonium cation (

) provides superior resistance to oxidation compared to ammonium or imidazolium analogs, extending the electrochemical stability window (ESW) beyond 5.0 V vs. Li/Li -

Interphase Engineering: The bis(oxalato)borate (

) anion acts as a sacrificial film-forming agent, generating a robust Cathode Electrolyte Interphase (CEI) that suppresses transition metal dissolution and solvent hydrolysis.

Chemical Identity & Properties

Acronym Clarification: In this context, TBP refers to the Tetrabutylphosphonium cation, not to be confused with Tributyl Phosphate (solvent).

-

Compound Name: Tetrabutylphosphonium Bis(oxalato)borate

-

Formula:

-

Molecular Weight: ~446.3 g/mol (Cation: ~259.4, Anion: ~186.9)

-

Appearance: White crystalline solid or viscous liquid (depending on purity and temperature;

C). -

Key Attribute: Hydrophobic, high thermal stability (>300°C).

| Property | Value | Relevance |

| Anodic Limit | > 5.4 V (vs. Li/Li | Enables 5V-class cathodes (LNMO, LCP). |

| Melting Point | 46 °C | Often used as an additive or in binary mixtures to reduce viscosity. |

| Viscosity ( | High (Solid/Semi-solid at RT) | Must be dissolved in carbonates (EC/EMC) or used at elevated T. |

| Al Corrosion | Passivating |

Application Protocol 1: Synthesis & Purification

Rationale: Commercial availability of high-purity TBP-BOB is limited. In-house synthesis via aqueous metathesis is recommended to ensure halide-free (<10 ppm Cl/Br) material, as halides induce severe anodic corrosion.

Workflow Diagram: Green Synthesis Route

Figure 1: Aqueous metathesis synthesis of TBP-BOB ensuring halide-free output.

Step-by-Step Procedure:

-

Precursor Dissolution: Dissolve 0.02 mol Oxalic Acid and 0.01 mol Boric Acid in 100 mL deionized water. Stir at 50°C for 30 min to form the aqueous Hydrogen Bis(oxalato)borate complex.

-

Neutralization: Dropwise add stoichiometric Tetrabutylphosphonium Hydroxide (

, 40 wt% aq. solution).-

Critical Control Point: Monitor pH. Maintain neutral pH (7.0) to prevent borate hydrolysis.

-

-

Reaction: Stir at 50°C for 24 hours.

-

Drying: Remove water via rotary evaporator. Dry the residue in a vacuum oven at 80°C for at least 48 hours.

-

Validation: Karl Fischer titration must show water content < 20 ppm before battery use.

-

Application Protocol 2: Electrolyte Formulation

Rationale: Pure TBP-BOB is too viscous for room-temperature cycling. It is best deployed as a High-Voltage Additive (1-5 wt%) in a carbonate host.

Materials:

-

Base Solvent: Ethylene Carbonate (EC) : Ethyl Methyl Carbonate (EMC) (3:7 v/v).

-

Base Salt: 1.0 M LiPF

. -

Additive: TBP-BOB (Synthesized above).[1]

Formulation Steps:

-

Baseline Preparation: Prepare 1.0 M LiPF

in EC/EMC in an Argon-filled glovebox (O -

Doping: Add TBP-BOB to the baseline electrolyte.

-

Concentration A (Passivation): 1.0 wt% (For Al protection).

-

Concentration B (High Voltage): 3.0 - 5.0 wt% (For 4.8V+ cycling).

-

-

Homogenization: Stir magnetically at 35°C for 4 hours. TBP-BOB dissolves slowly in carbonates.

-

Visual Check: Solution must be perfectly clear. Cloudiness indicates saturation or moisture contamination.

-

Application Protocol 3: Electrochemical Characterization

Experiment A: Linear Sweep Voltammetry (LSV)

Objective: Determine the Oxidative Stability Limit (

-

Cell Setup: 3-Electrode Swagelok or Coin Cell.

-

WE: Platinum (Pt) disk or Al foil (to test corrosion).

-

CE/RE: Lithium metal.[2]

-

-

Parameters: Scan from OCV (~3.0 V) to 6.0 V vs. Li/Li

. -

Scan Rate: 0.1 mV/s (Slow scan is critical to detect onset of decomposition).

-

Success Criteria: Current density should remain < 10

A/cm

Experiment B: Full Cell Cycling (LNMO vs. Li)

Objective: Validate capacity retention and CEI formation.

-

Cathode: LiNi

Mn -

Anode: Lithium chip (Half-cell) or Graphite (Full-cell).

-

Separator: Glass fiber (GF/D) or PP/PE (Celgard) soaked with 80

L electrolyte. -

Formation Protocol:

-

Cycles 1-3: C/10 rate (Charge to 4.95 V, Discharge to 3.5 V).

-

Note: The first cycle Coulombic Efficiency (ICE) may be slightly lower (e.g., 85%) due to sacrificial decomposition of

to form the CEI.

-

-

Cycling: C/2 rate for 100+ cycles.

Mechanistic Insight

The efficacy of TBP-BOB relies on the synergistic interaction between the steric bulk of the phosphonium cation and the film-forming capability of the borate anion.

Mechanism Diagram: Interphase Formation

Figure 2: Mechanism of CEI formation on high-voltage cathodes. The

-

Anodic Protection: The

cation has four butyl groups shielding the central phosphorus atom. Unlike imidazolium cations, which have acidic protons on the ring (C2-H), the quaternary phosphonium is kinetically inert to deprotonation or oxidation at high potentials. -

CEI Formation: At potentials > 4.2 V, the

anion oxidizes to form oligomeric borates. This layer is electronically insulating (stopping further electrolyte breakdown) but ionically conductive (allowing Li

References

-

Synthesis & Characterization

- Title: Ionic Interaction Effects on the Structure and Dynamics of Orthoborate Ionic M

- Source: Chalmers University of Technology / ACS Crystal Growth & Design.

-

Link:[Link] (Verified via Search 1.1/1.2)

-

Electrochemical Stability

-

High Voltage Application (LNMO)

- Title: Phosphonium ionic liquid-based electrolyte for high voltage Li-ion batteries: Effect of ionic liquid r

- Source: Journal of Power Sources / ResearchG

-

Link:[Link] (Verified via Search 1.9)

-

Cation Comparison (TBP vs TBA)

Sources

- 1. Full text of "The Sydney Morning Herald 12-05-1877" [archive.org]

- 2. Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Density functional theory study of the stability of the tetrabutylphosphonium and tetrabutylammonium montmorillonites | Clay Minerals | Cambridge Core [cambridge.org]

Formulation of supercapacitor electrolytes using phosphonium bis(oxalato)borate

Application Note: High-Voltage Supercapacitor Electrolyte Formulation using Phosphonium Bis(oxalato)borate

Executive Summary

This guide details the formulation, purification, and characterization of electrolytes based on Tetraalkylphosphonium Bis(oxalato)borate (Ph-BOB) salts for high-voltage electric double-layer capacitors (EDLCs). Unlike conventional quaternary ammonium salts (e.g., TEA-BF

Part 1: The Chemistry & Rationale

Why Phosphonium Bis(oxalato)borate?

Standard electrolytes (acetonitrile-based TEA-BF

-

Cation Selection (

or -

Anion Selection (

): The bis(oxalato)borate anion acts as a functional passivating agent. Upon initial charging,

The Impurity Trap: Transition Anionic Complexes (TAC)

Critical Insight: Commercial synthesis of Ph-BOB often utilizes halide metathesis. If hydrated precursors (like LiBOB[1]·nH

-

Requirement: This protocol mandates the use of anhydrous NaBOB precursors or rigorous post-synthesis purification to ensure TAC < 1 mol%.

Part 2: Formulation Protocol

Materials & Equipment

-

Salt: Trihexyl(tetradecyl)phosphonium bis(oxalato)borate (

) or Tetrabutylphosphonium bis(oxalato)borate ( -

Solvent: Propylene Carbonate (PC) (anhydrous, 99.7%) or Acetonitrile (ACN) (anhydrous, 99.8%).

-

Additives (Optional): Vinylene Carbonate (VC) (1 wt%) for SEI reinforcement.

-

Environment: Argon-filled Glovebox (

ppm,

Workflow Diagram

Figure 1: Step-by-step formulation workflow emphasizing the critical drying and QC loops required to prevent hydrolysis-driven degradation.

Detailed Step-by-Step Procedure

Step 1: Precursor Conditioning (Critical)

-

Place the phosphonium salt in a vacuum oven connected to a cold trap.

-

Dry at 60°C for 48 hours under high vacuum (< 10 Pa). Note: Do not exceed 80°C to avoid thermal stress on the oxalate ring before solvation.

-

Transfer dried salt directly to the glovebox via an antechamber without air exposure.

Step 2: Solvent Dehydration

-

Although purchasing "anhydrous" solvents is standard, store PC or ACN over activated 3Å molecular sieves (pre-dried at 300°C) inside the glovebox for at least 48 hours prior to use.

-

Validation: Measure solvent water content using coulometric Karl Fischer titration. Target: < 10 ppm .

Step 3: Electrolyte Mixing

-

Weigh the dried salt to achieve a concentration of 1.0 M (for ACN) or 0.5 M (for PC, due to viscosity constraints).

-

Add the solvent slowly to the salt while stirring magnetically.

-

Stir for 12 hours at ambient glovebox temperature (25°C).

-

Optional: Add 1 wt% Vinylene Carbonate (VC) if testing on graphite-containing hybrid capacitors to assist SEI formation.

Step 4: Filtration

-

Pass the fully dissolved electrolyte through a 0.2 µm PTFE syringe filter . This removes any undissolved impurities or sieve dust that could cause micro-shorts in the supercapacitor.

Part 3: Electrochemical Characterization

Electrochemical Stability Window (ESW)

The ESW is the primary metric for high-voltage validation.

-

Setup: 3-Electrode Swagelok Cell.

-

Working Electrode: Glassy Carbon (3 mm dia).

-

Counter Electrode: Platinum Wire.

-

Reference Electrode: Ag/Ag

(in ACN) or Li/Li

-

-

Protocol: Linear Sweep Voltammetry (LSV) at 1 mV/s.

-

Criteria: Defined as the voltage range where current density remains

mA/cm

Performance Benchmarking (Data Summary)

| Property | Standard Electrolyte (1M TEA-BF | Ph-BOB Electrolyte (1M | Impact |

| Anodic Limit | ~ 2.7 V | > 3.2 V | Higher Energy Density |

| Thermal Stability | ~ 80°C | > 300°C | Safety in Reflow Soldering |

| Conductivity (25°C) | ~ 55 mS/cm | ~ 12 mS/cm | Lower Power (Trade-off) |

| Al Corrosion | Moderate | Passivated | BOB forms protective B-O-Al film |

Mechanism of Action Diagram

Figure 2: Mechanism of SEI formation derived from the bis(oxalato)borate anion, enabling high-voltage stability and aluminum passivation.

Part 4: Troubleshooting & Optimization

-

Issue: Low Conductivity / High ESR

-

Cause: The bulky

cation has low mobility. -

Solution: Blend solvents. Use ACN:PC (1:1) or switch to a smaller cation like Tetrabutylphosphonium (

) to reduce viscosity.

-

-

Issue: Gas Evolution (Cell Swelling)

-

Cause: Water contamination leading to hydrolysis of

into oxalic acid + CO -

Solution: Re-dry salt at 60°C. Verify Karl Fischer results. Ensure cell assembly is hermetically sealed.

-

-

Issue: Anodic Corrosion of Aluminum

-

Cause: Insufficient passivation time.

-

Solution: Perform a "formation cycle." Charge the cell to 1.5 V and hold for 1 hour, then slowly ramp to rated voltage. This allows the BOB anion to form the protective B-O-Al complex on the current collector.

-

References

-

Tsunashima, K., et al. (2011).[2][3] "Low Viscous and Highly Conductive Phosphonium Ionic Liquids Based on Bis(fluorosulfonyl)amide Anion as Potential Electrolytes." Electrochemistry Communications. Link

-

Xu, K. (2014). "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews. (Authoritative review covering BOB anion chemistry). Link

-

Glensk, J., et al. (2021). "Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid – revisited." RSC Advances. (Key paper on TAC impurities). Link

-

Shah, F.U., et al. (2021). "Boundary lubricity of phosphonium bisoxalatoborate ionic liquids." Tribology International.[4] (Evidence of surface film formation).[4][5][6][7] Link

Sources

- 1. Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid – revisited - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. scholar.google.com [scholar.google.com]

- 3. K. Tsunashima, A. Kawabata, M. Matsumiya, S. Kodama, R. Enomoto, M. Sugiya and Y. Kunugi, “Low Viscous and Highly Conductive Phosphonium Ionic Liquids Based on Bis(fluorosulfonyl)amide Anion as Potential Electrolytes,” Electrochemistry Communications, Vol. 13, No. 2, 2011, pp. 178-181. - References - Scientific Research Publishing [scirp.org]

- 4. tus.elsevierpure.com [tus.elsevierpure.com]

- 5. iris.uniroma1.it [iris.uniroma1.it]

- 6. researchgate.net [researchgate.net]

- 7. iris.uniroma1.it [iris.uniroma1.it]

Application Notes and Protocols: Tetra-n-butylphosphonium Bis(oxalato)borate as a High-Performance Anti-Wear Lubricant Additive

Introduction: A New Frontier in Lubrication Technology

In the relentless pursuit of enhanced mechanical efficiency and longevity, the role of advanced lubricant additives cannot be overstated. Traditional anti-wear agents, while effective, often present environmental and compatibility challenges. This document introduces a novel ionic liquid, Tetra-n-butylphosphonium Bis(oxalato)borate, as a highly promising anti-wear additive for a new generation of lubricating fluids. This guide provides a comprehensive overview of its synthesis, mechanism of action, and detailed protocols for its application and performance evaluation, tailored for researchers and professionals in tribology and lubricant development.

The unique molecular architecture of Tetra-n-butylphosphonium Bis(oxalato)borate, featuring a phosphorus-centered cation and a boron-centered anion, offers a synergistic approach to wear protection. This combination facilitates the formation of a robust and complex protective tribofilm on metallic surfaces under boundary lubrication conditions, significantly mitigating friction and wear.

Section 1: Synthesis of Tetra-n-butylphosphonium Bis(oxalato)borate

The synthesis of Tetra-n-butylphosphonium Bis(oxalato)borate is a two-step process involving the preparation of the precursors followed by a metathesis reaction.

Synthesis of Precursors

1.1.1. Tetra-n-butylphosphonium Hydroxide:

Tetra-n-butylphosphonium hydroxide can be synthesized from the corresponding bromide salt through an ion exchange reaction. It is also commercially available in aqueous solutions.[1][2][3][4]

1.1.2. Sodium Bis(oxalato)borate:

This precursor is prepared by reacting boric acid and oxalic acid in a 1:2 molar ratio in an aqueous solution, followed by neutralization with sodium hydroxide.

Detailed Protocol for Sodium Bis(oxalato)borate Synthesis:

-

Dissolve boric acid (1 equivalent) and oxalic acid dihydrate (2 equivalents) in deionized water with stirring.

-

Gently heat the mixture to approximately 50-60°C to ensure complete dissolution.

-

Slowly add a stoichiometric amount of sodium hydroxide solution to neutralize the acidic solution.

-

The resulting sodium bis(oxalato)borate can be isolated by cooling and evaporating the solvent. The product is a white powder.[5]

Metathesis Reaction

The final product is obtained through a metathesis reaction between Tetra-n-butylphosphonium hydroxide and Sodium Bis(oxalato)borate.

Detailed Protocol for Tetra-n-butylphosphonium Bis(oxalato)borate Synthesis:

-

In a round-bottom flask, dissolve Tetra-n-butylphosphonium hydroxide (1 equivalent) in a suitable solvent such as water or a water/alcohol mixture.

-

In a separate vessel, dissolve Sodium Bis(oxalato)borate (1 equivalent) in deionized water.

-

Slowly add the Sodium Bis(oxalato)borate solution to the stirring Tetra-n-butylphosphonium hydroxide solution at room temperature.

-

A precipitate of sodium hydroxide may form, which can be removed by filtration.

-

The resulting solution contains the desired Tetra-n-butylphosphonium Bis(oxalato)borate. The product can be purified by solvent extraction and drying under vacuum.

Section 2: Anti-Wear Mechanism: A Synergistic Approach

The superior anti-wear performance of Tetra-n-butylphosphonium Bis(oxalato)borate stems from the synergistic interaction between its phosphonium cation and bis(oxalato)borate anion at the tribological interface. Under the high pressure and temperature generated at asperity contacts, the ionic liquid undergoes tribochemical reactions to form a protective boundary film.

-

Initial Adsorption: The polar nature of the ionic liquid promotes its adsorption onto the metallic surfaces.

-

Anion Decomposition: The bis(oxalato)borate anion is believed to be the more reactive component, decomposing under stress to form boron-containing species.

-

Tribofilm Formation: These boron-containing species, likely in the form of boron oxides and iron borates, form a hard, wear-resistant layer on the metal surface.[6]

-

Phosphonium Cation Contribution: The phosphonium cation also participates in the formation of the tribofilm, leading to the incorporation of phosphorus compounds, such as iron phosphates and polyphosphates.[7][8] This creates a complex, multi-layered film with enhanced durability and lubricity.

This synergistic mechanism results in a tribofilm that is more robust and effective at reducing wear than films formed by either phosphorus- or boron-based additives alone.[8]

Section 3: Experimental Protocols for Performance Evaluation

To quantify the anti-wear properties of Tetra-n-butylphosphonium Bis(oxalato)borate, standardized tribological testing is essential. The Four-Ball Wear Test is a widely accepted method for this purpose.[9][10][11][12]

Preparation of Lubricant Blends

-

Select a suitable base oil (e.g., polyalphaolefin (PAO) or mineral oil).

-

Prepare a series of lubricant blends by dissolving Tetra-n-butylphosphonium Bis(oxalato)borate in the base oil at various concentrations (e.g., 0.5%, 1.0%, and 2.0% by weight).

-

Ensure complete dissolution of the additive by mechanical stirring or ultrasonication.

-

Prepare a control sample of the neat base oil for comparison.

Four-Ball Wear Test Protocol (Modified from ASTM D4172)

This protocol outlines the procedure for evaluating the wear-preventive characteristics of the lubricant blends.

Apparatus:

-

Four-Ball Wear Test Machine

-

Steel balls (AISI E-52100 steel, 12.7 mm diameter)

-

Microscope for wear scar measurement

Test Conditions:

| Parameter | Value |

| Rotational Speed | 1200 rpm |

| Load | 392 N (40 kgf) |

| Temperature | 75 °C |

| Test Duration | 60 minutes |

Procedure:

-

Thoroughly clean the steel balls and the test cup with a suitable solvent (e.g., hexane) and dry them completely.

-

Clamp three steel balls securely in the test cup.

-

Pour the lubricant blend to be tested into the cup, ensuring the balls are fully submerged.

-

Place the fourth ball in the chuck of the motor-driven spindle.

-

Assemble the test apparatus and apply the specified load.

-

Start the motor and maintain the specified speed, temperature, and duration.

-

At the end of the test, stop the motor, remove the load, and disassemble the apparatus.

-

Carefully clean the three lower balls with solvent and allow them to dry.

-

Using a microscope, measure the diameter of the wear scars on each of the three lower balls in two directions (parallel and perpendicular to the direction of sliding).

-

Calculate the average wear scar diameter for each lubricant blend.

Section 4: Expected Results and Data Presentation

The addition of Tetra-n-butylphosphonium Bis(oxalato)borate to a base oil is expected to significantly reduce the average wear scar diameter compared to the neat base oil. The effectiveness of the additive is likely to increase with concentration up to an optimal level.

Tabulated Performance Data (Hypothetical)

The following table presents hypothetical data to illustrate the expected trend in performance. Actual results will vary depending on the base oil and specific test conditions.

| Lubricant Sample | Additive Concentration (wt%) | Average Wear Scar Diameter (mm) | Coefficient of Friction (μ) |

| Neat Base Oil (PAO 4) | 0 | 0.65 | 0.12 |

| Blend A | 0.5 | 0.48 | 0.09 |

| Blend B | 1.0 | 0.35 | 0.07 |

| Blend C | 2.0 | 0.32 | 0.07 |

Analysis of Results

A lower average wear scar diameter indicates superior anti-wear performance. The coefficient of friction provides insight into the frictional characteristics of the lubricant. The data should be analyzed to determine the optimal concentration of the additive for the specific application. Further surface analysis techniques, such as X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM), can be employed to characterize the tribofilm formed on the wear scars and further elucidate the anti-wear mechanism.

Section 5: Safety and Handling

As with all chemicals, proper safety precautions should be observed when handling Tetra-n-butylphosphonium Bis(oxalato)borate and its precursors.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area or a fume hood, especially during synthesis.

-

Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion

Tetra-n-butylphosphonium Bis(oxalato)borate represents a significant advancement in lubricant additive technology. Its unique synergistic anti-wear mechanism, involving the formation of a robust phosphorus- and boron-containing tribofilm, offers a compelling solution for reducing friction and wear in demanding applications. The protocols outlined in this document provide a framework for the synthesis, application, and evaluation of this promising ionic liquid, enabling researchers and developers to harness its full potential in the formulation of next-generation lubricants.

References

-

The effect of anion architecture on the lubrication chemistry of phosphonium orthoborate ionic liquids. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

XANES Study of Tribofilm Formation With Low Phosphorus Additive Mixtures of Phosphonium Ionic Liquid and Borate Ester. (2021). Frontiers in Mechanical Engineering. Retrieved February 13, 2026, from [Link]

-

Synthesis, characterization and radiolytic properties of bis(oxalato)borate containing ionic liquids. (2012). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Interaction of phosphonium ionic liquids with borate esters at tribological interfaces. (2016). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

-

Interaction of phosphonium ionic liquids with borate esters at tribological interfaces | Request PDF. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Boundary lubricity of phosphonium bisoxalatoborate ionic liquids. (2021). Tribology International. Retrieved February 13, 2026, from [Link]

-

Consumption of active elements in the four-ball wear tests, determined... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Tetrabutylphosphonium Hydroxide: A Green Catalyst for Modern Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 13, 2026, from [Link]

-

Sodium Bis(oxalato)borate in Trimethyl Phosphate: A Fire-Extinguishing, Fluorine-Free, and Low-Cost Electrolyte for Full-Cell Sodium-Ion Batteries. (2020). ACS Applied Energy Materials. Retrieved February 13, 2026, from [Link]

-

Sodium Bis(oxalato)borate (NaBOB) Powder for Sodium-Ion Battery Electr. (n.d.). MTI Corporation. Retrieved February 13, 2026, from [Link]

-

Sodium Bis(oxalato)borate in Trimethyl Phosphate: A Fire-Extinguishing, Fluorine-Free, and Low-Cost Electrolyte for Full-Cell Sodium-Ion Batteries. (2020). Diva-Portal.org. Retrieved February 13, 2026, from [Link]

-

The friction coefficients for both additives at various sliding... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Sodium Bis(oxalato)borate (NaBOB) in Trimethyl Phosphate: A Fire-Extinguishing, Fluorine-Free, and Low-Cost Electrolyte for Full. (2020). ChemRxiv. Retrieved February 13, 2026, from [Link]

-

China TETRABUTYLPHOSPHONIUM HYDROXIDE Manufacturers Suppliers Factory. (n.d.). lookchem.com. Retrieved February 13, 2026, from [Link]

-

Tribochemistry of Boron-Containing Lubricant Additives on Ferrous Surfaces for Improved Internal Combustion Engine Performance. (2018). University of Windsor. Retrieved February 13, 2026, from [Link]

-

Tribology in Industry Friction and Wear Properties of Phosphonium Based Ionic Liquid Used as Additive in Synthetic and Bio Based. (2024). Tribology in Industry. Retrieved February 13, 2026, from [Link]

-

The Overrated 4-Ball Test: Why It Fails in Practical Lubricant Assessment. (2024). Lubrication & Reliability. Retrieved February 13, 2026, from [Link]

-

The Lubricant lab: Deciphering Wear Prevention: Insights into the Four Ball Wear Test. (2024). Valorem Chemicals Pty Ltd. Retrieved February 13, 2026, from [Link]

-

Tribological Testing: SRV, 4 Ball Methods and Profilometer. (n.d.). Nye Lubricants. Retrieved February 13, 2026, from [Link]

-

4 Ball Lubricant Tester for Lubricant Extreme Pressure (EP) Test. (2023). Nanbei Instrument. Retrieved February 13, 2026, from [https://www.nanbeiin strument.com/blog/4-ball-lubricant-tester-for-lubricant-extreme-pressure-ep-test_b26.html]([Link] strument.com/blog/4-ball-lubricant-tester-for-lubricant-extreme-pressure-ep-test_b26.html)

Sources

- 1. TETRABUTYLPHOSPHONIUM HYDROXIDE | 14518-69-5 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Tetra-n-butylphosphonium hydroxide, 40% w/w aq. soln. 50 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. sfdchem.com [sfdchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | XANES Study of Tribofilm Formation With Low Phosphorus Additive Mixtures of Phosphonium Ionic Liquid and Borate Ester [frontiersin.org]

- 7. The effect of anion architecture on the lubrication chemistry of phosphonium orthoborate ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interaction of phosphonium ionic liquids with borate esters at tribological interfaces - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. precisionlubrication.com [precisionlubrication.com]

- 10. valoremchemicals.com.au [valoremchemicals.com.au]

- 11. Tribological Testing: SRV, 4 Ball Methods and Profilometer [nyelubricants.com]

- 12. cnlubricantadditive.com [cnlubricantadditive.com]

Application Notes & Protocols for the Preparation of TBP-BOB Based Polymer Gel Electrolytes

Abstract

This document provides a comprehensive guide for the formulation and preparation of a novel polymer gel electrolyte (PGE) system incorporating Lithium Bis(oxalato)borate (LiBOB) as the primary conducting salt and 4-tert-Butylpyridine (TBP) as a functional additive within a Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) polymer matrix. While a specific, widely-recognized "TBP-BOB" electrolyte system is not established in the literature, this guide synthesizes established principles of polymer chemistry and electrochemistry to propose a scientifically robust formulation. The protocols herein are designed for researchers in materials science, battery technology, and drug development seeking to explore advanced electrolyte systems with enhanced safety and interfacial stability. We will detail the underlying scientific rationale for component selection, provide step-by-step preparation protocols, and outline key characterization techniques.

Introduction: The Rationale for a TBP-BOB Polymer Gel Electrolyte

The advancement of high-performance lithium-ion batteries and other electrochemical devices is intrinsically linked to the development of safer and more efficient electrolytes. Traditional liquid electrolytes, while offering high ionic conductivity, pose significant safety risks due to their volatility and flammability. [1]Polymer gel electrolytes (PGEs) represent a promising alternative, combining the high ionic conductivity of a liquid electrolyte with the mechanical integrity of a solid polymer matrix. [2]This unique structure mitigates leakage and enhances safety while maintaining good electrode-electrolyte contact. [3] This application note explores a composite PGE system based on the following key components:

-